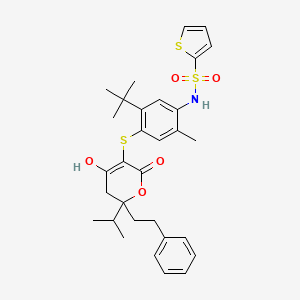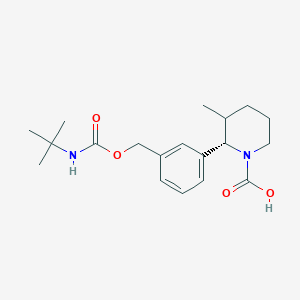
Dimethyl 2-phenylfuran-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-phenylfuran-3,4-dicarboxylate is a chemical compound belonging to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is notable for its two ester groups and a phenyl group attached to the furan ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-phenylfuran-3,4-dicarboxylate can be synthesized through the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This process involves a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . The reaction typically occurs under mild conditions and provides moderate to good yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-phenylfuran-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted phenyl derivatives.
Applications De Recherche Scientifique
Dimethyl 2-phenylfuran-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Serves as a building block for biologically active compounds.
Medicine: Investigated for potential pharmaceutical applications due to its structural similarity to bioactive molecules.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of dimethyl 2-phenylfuran-3,4-dicarboxylate involves its interaction with various molecular targets. The ester groups and phenyl ring allow it to participate in a range of chemical reactions, influencing biological pathways and industrial processes. The compound’s reactivity is primarily due to the electron-rich furan ring and the electron-withdrawing ester groups, which facilitate nucleophilic and electrophilic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2-(4-methylphenyl)furan-3,4-dicarboxylate
- Dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate
- Dimethyl 2-(4-fluorophenyl)furan-3,4-dicarboxylate
- Dimethyl 2-(4-chlorophenyl)furan-3,4-dicarboxylate
- Dimethyl 2-(4-bromophenyl)furan-3,4-dicarboxylate
Uniqueness
Dimethyl 2-phenylfuran-3,4-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the phenyl group enhances its stability and makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
37674-31-0 |
|---|---|
Formule moléculaire |
C14H12O5 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
dimethyl 2-phenylfuran-3,4-dicarboxylate |
InChI |
InChI=1S/C14H12O5/c1-17-13(15)10-8-19-12(11(10)14(16)18-2)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
ACVHAAUNMXZWEW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=COC(=C1C(=O)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


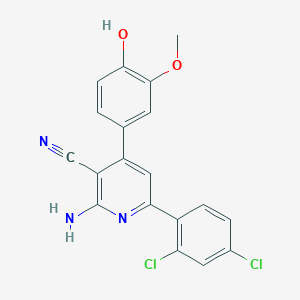
![2,5-Difluorobenzo[d]oxazole](/img/structure/B11772807.png)
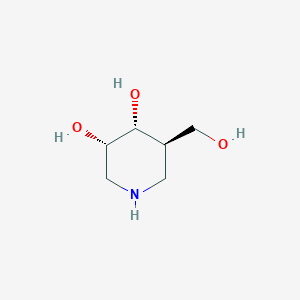


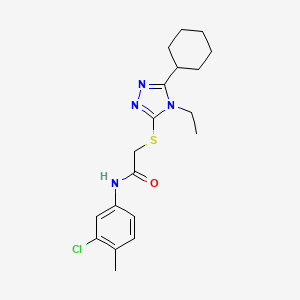
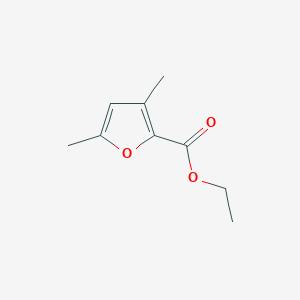

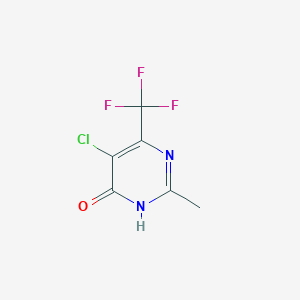
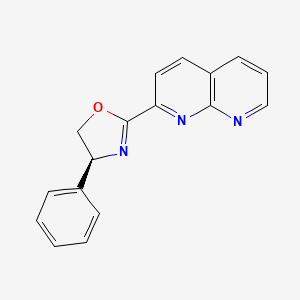
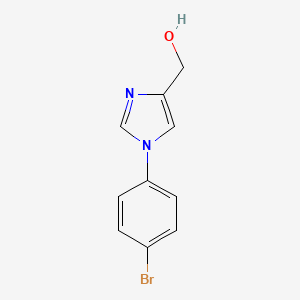
![2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole](/img/structure/B11772880.png)
